[(E)-2-(2-Methoxy-4,6-dinitrophenyl)ethenyl]dimethylamine
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Overview
Description
[(E)-2-(2-Methoxy-4,6-dinitrophenyl)ethenyl]dimethylamine is an organic compound characterized by its unique structure, which includes a methoxy group and two nitro groups attached to a phenyl ring, along with a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-(2-Methoxy-4,6-dinitrophenyl)ethenyl]dimethylamine typically involves the reaction of 2-methoxy-4,6-dinitrobenzaldehyde with dimethylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
[(E)-2-(2-Methoxy-4,6-dinitrophenyl)ethenyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
[(E)-2-(2-Methoxy-4,6-dinitrophenyl)ethenyl]dimethylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(E)-2-(2-Methoxy-4,6-dinitrophenyl)ethenyl]dimethylamine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the methoxy and dimethylamine groups can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(E)-2-(2,4-Dinitrophenyl)ethenyl]dimethylamine
- 2-Methoxy-4,6-dinitrophenylamine
- 2-Methoxy-4,6-dinitrophenol
Uniqueness
[(E)-2-(2-Methoxy-4,6-dinitrophenyl)ethenyl]dimethylamine is unique due to the presence of both methoxy and dimethylamine groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-2-(2-methoxy-4,6-dinitrophenyl)-N,N-dimethylethenamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c1-12(2)5-4-9-10(14(17)18)6-8(13(15)16)7-11(9)19-3/h4-7H,1-3H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDKTXQJRJNUBK-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=C(C=C1OC)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=C(C=C1OC)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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